molecular formula C16H23FN2O3S B11439439 N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide

N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide

Cat. No.: B11439439
M. Wt: 342.4 g/mol
InChI Key: XVYUUWGJXHKQGW-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. Common reagents used in these reactions include piperidine, butan-2-yl bromide, 4-fluorobenzenesulfonyl chloride, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(BUTAN-2-YL)-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE
  • N-(BUTAN-2-YL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE
  • N-(BUTAN-2-YL)-1-(4-NITROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE

Uniqueness

N-(BUTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the benzene ring.

Properties

Molecular Formula

C16H23FN2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-butan-2-yl-1-(4-fluorophenyl)sulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C16H23FN2O3S/c1-3-12(2)18-16(20)15-6-4-5-11-19(15)23(21,22)14-9-7-13(17)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3,(H,18,20)

InChI Key

XVYUUWGJXHKQGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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